![molecular formula C9H8FN B056645 5-Fluoro-1-methylindole CAS No. 116176-92-2](/img/structure/B56645.png)
5-Fluoro-1-methylindole
Overview
Description
5-Fluoro-1-methylindole is a type of indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been explored in various studies. For instance, a new series of indole-based-sulfonamide derivatives was synthesized by treating 5-fluoro-1H-indole-3-carbohydrazide with different aryl-sulfonyl chloride in the presence of pyridine . Another study reported the synthesis of a series of 5-fluoro-2-oxindole derivatives as potential α-glucosidase inhibitors .
Molecular Structure Analysis
The molecular formula of 5-Fluoro-1-methylindole is C9H8FN . Its average mass is 149.165 Da and its monoisotopic mass is 149.064072 Da .
Chemical Reactions Analysis
Indole derivatives have been shown to interfere with the quorum sensing (QS) systems of a wide range of bacterial pathogens . Several indole derivatives, including 5-fluoro-2-methylindole, have been found to dose-dependently interfere with QS and suppress prodigiosin production, biofilm formation, swimming motility, and swarming motility .
Scientific Research Applications
Cancer Treatment
Indole derivatives have been found to be biologically active compounds that can be used in the treatment of cancer cells . The presence of a fluorine atom in the indole ring, as in 5-Fluoro-1-methylindole, could potentially enhance this anti-cancer activity.
Microbial Infections
Indole derivatives, both natural and synthetic, have shown various biologically vital properties, including antimicrobial activity . Therefore, 5-Fluoro-1-methylindole could potentially be used in the treatment of microbial infections.
Treatment of Disorders
Indole derivatives have been used in the treatment of various types of disorders in the human body . The specific disorders that 5-Fluoro-1-methylindole could potentially treat would depend on further research.
HIV-1 Inhibition
Fluorinated indole derivatives have been found to be inhibitors of HIV-1 . Therefore, 5-Fluoro-1-methylindole could potentially be used in the treatment of HIV-1.
Central Nervous System Disorders
Some fluorinated indole derivatives have been found to be ligands for the CB2 cannabinoid receptor found in the central nervous system . Therefore, 5-Fluoro-1-methylindole could potentially be used in the treatment of central nervous system disorders.
Thrombus Prevention
Fluorinated indole derivatives have been found to be factor Xa inhibitors, which can prevent thrombus . Therefore, 5-Fluoro-1-methylindole could potentially be used in thrombus prevention.
Mechanism of Action
Target of Action
5-Fluoro-1-methylindole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . They have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Mode of Action
It’s known that indole derivatives interfere with quorum sensing (qs) systems of a wide range of bacterial pathogens . QS is a system of stimulus and response correlated to population density. By interfering with this system, 5-Fluoro-1-methylindole can inhibit biofilm formation and prodigiosin production .
Biochemical Pathways
Indole derivatives, including 5-Fluoro-1-methylindole, are known to affect various biochemical pathways. For instance, they have been shown to inhibit the shikimate pathway, which is crucial for the biosynthesis of indoles . By inhibiting this pathway, 5-Fluoro-1-methylindole can potentially disrupt the production of essential aromatic compounds in bacteria, thereby exerting its antimicrobial effects .
Result of Action
5-Fluoro-1-methylindole has been shown to have potent antibiofilm and antivirulence properties . Specifically, it can dose-dependently reduce both biofilm formation and prodigiosin production . These effects can potentially inhibit the growth and virulence of certain bacterial pathogens, thereby contributing to its antimicrobial activity.
Safety and Hazards
Future Directions
Indole derivatives, including 5-Fluoro-1-methylindole, have shown potential in applications targeting bacterial virulence . Their antibiofilm and antivirulence properties make them promising candidates for future research . Moreover, the synthesis of indole derivatives in water holds great potential to produce libraries of such compounds in water .
properties
IUPAC Name |
5-fluoro-1-methylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZSNJCMRDNQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406453 | |
Record name | 5-fluoro-1-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-methylindole | |
CAS RN |
116176-92-2 | |
Record name | 5-fluoro-1-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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